3-(Benzylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(Benzylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzylamino group, an iodophenyl group, and a pyrrolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Iodophenyl Group: This step involves the iodination of a phenyl ring, which can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Attachment of the Benzylamino Group: The final step involves the nucleophilic substitution of a benzylamine onto the pyrrolidine-2,5-dione core, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides, under conditions that promote nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-(Benzylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules.
Medicine: Research may explore its potential as a therapeutic agent, including its pharmacological properties and mechanisms of action.
Industry: The compound may be used in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular signaling pathways, enzyme activity, or other biochemical processes. The exact mechanism of action depends on the specific context in which the compound is used and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
3-(Benzylamino)-1-phenylpyrrolidine-2,5-dione: Lacks the iodophenyl group, which may result in different chemical and biological properties.
3-(Amino)-1-(4-iodophenyl)pyrrolidine-2,5-dione: Lacks the benzyl group, which may affect its reactivity and interactions with biological targets.
3-(Benzylamino)-1-(4-chlorophenyl)pyrrolidine-2,5-dione: Contains a chlorophenyl group instead of an iodophenyl group, which may influence its chemical reactivity and biological activity.
Uniqueness
3-(Benzylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione is unique due to the presence of both the benzylamino and iodophenyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-(benzylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IN2O2/c18-13-6-8-14(9-7-13)20-16(21)10-15(17(20)22)19-11-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVYDMHUJPMPSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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